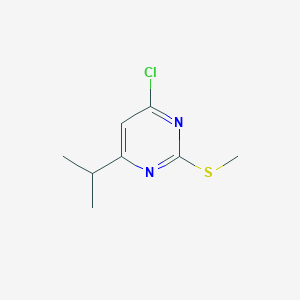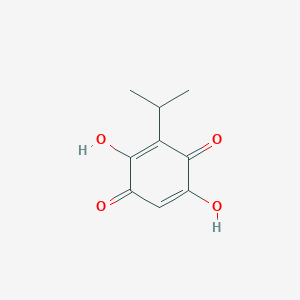
5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a methylcyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazides with appropriate reagents under controlled conditions. One common method includes the reaction of 1-methylcyclopentylamine with carbon disulfide and hydrazine hydrate in an acidic medium.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties contribute to the efficiency and effectiveness of various industrial processes.
Mécanisme D'action
The mechanism by which 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-(1-Methylcyclopentyl)-1,2-oxazol-3-amine
1-(1-Methylcyclopentyl)-4-propan-2-ylbenzene
Uniqueness: 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine stands out due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C8H13N3S |
|---|---|
Poids moléculaire |
183.28 g/mol |
Nom IUPAC |
5-(1-methylcyclopentyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H13N3S/c1-8(4-2-3-5-8)6-10-11-7(9)12-6/h2-5H2,1H3,(H2,9,11) |
Clé InChI |
YURIVJRTKPILOP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


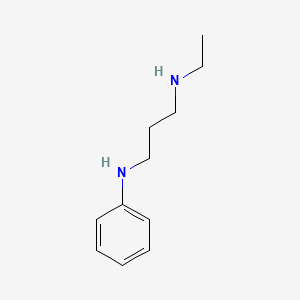
![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
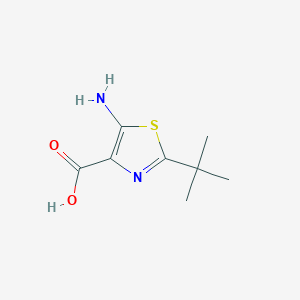
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)
![6-(2-bromoethyl)-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15356355.png)

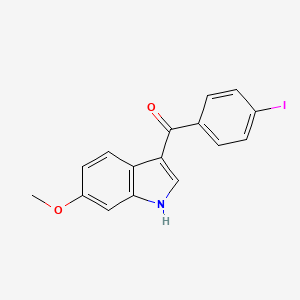
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
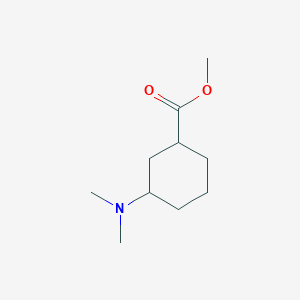
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
